Xanthine oxidase-IN-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

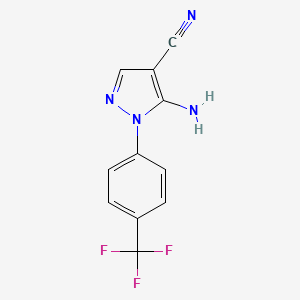

5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N4/c12-11(13,14)8-1-3-9(4-2-8)18-10(16)7(5-15)6-17-18/h1-4,6H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQATKUECWOPHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C(=C(C=N2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Xanthine Oxidase Inhibitor IN-4

Disclaimer: The compound "Xanthine oxidase-IN-14" is not documented in publicly available scientific literature. This guide will focus on a closely related and well-documented potent xanthine (B1682287) oxidase inhibitor, Xanthine oxidase-IN-4 . This compound is also identified as compound 19a in the primary scientific literature detailing its discovery and synthesis.

Introduction to Xanthine Oxidase

Xanthine oxidase (XO) is a critical enzyme in the metabolic pathway of purines.[1] It facilitates the oxidative hydroxylation of hypoxanthine (B114508) to xanthine, and subsequently, the oxidation of xanthine to uric acid.[1] This process is the final step in purine (B94841) degradation in humans. While essential for purine metabolism, the enzymatic activity of xanthine oxidase also produces reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, as byproducts.[1]

The overproduction of uric acid can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood. Hyperuricemia is a primary precursor to gout, a painful inflammatory condition caused by the deposition of monosodium urate crystals in joints and tissues. Furthermore, elevated xanthine oxidase activity and the associated oxidative stress are implicated in a range of other pathologies, including cardiovascular diseases and inflammation. Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for the management of hyperuricemia and gout.

Discovery of Xanthine Oxidase-IN-4 (Compound 19a)

The discovery of Xanthine oxidase-IN-4 (compound 19a) was the result of a rational drug design strategy involving scaffold hopping from a previously identified potent pyrimidine-based xanthine oxidase inhibitor.[2] The parent compounds, 2-(4-alkoxy-3-cyano)phenyl-6-imino-1,6-dihydropyrimidine-5-carboxylic acid derivatives, exhibited strong XO inhibitory potency. A key structural feature of these parent compounds was an intramolecular hydrogen bond between an amino group and a carboxylic acid group.

The research that led to the discovery of Xanthine oxidase-IN-4 aimed to investigate the importance of this intramolecular hydrogen bond.[2] By interrupting this bond and exploring alternative molecular scaffolds that could maintain the key pharmacophoric interactions with the active site of xanthine oxidase, a new series of compounds was designed and synthesized. This scaffold hopping approach led to the development of 6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-ones, including the highly potent compound 19a, which is now known as Xanthine oxidase-IN-4.[2]

Synthesis of Xanthine Oxidase-IN-4 (Compound 19a)

The synthesis of Xanthine oxidase-IN-4 (compound 19a) is a multi-step process that begins with commercially available starting materials. The following is a generalized synthetic scheme based on the procedures described in the scientific literature.

Please note that for detailed, step-by-step synthetic procedures, including specific reagents, reaction conditions, and purification methods, it is essential to consult the primary research article: Zhao J, et al. Eur J Med Chem. 2022;229:114086.[2]

A plausible synthetic route involves the following key transformations:

-

Synthesis of the core pyrimidine (B1678525) structure: This typically involves the condensation of a substituted benzamidine (B55565) with a suitable three-carbon building block to form the pyrimidine ring.

-

Functional group modifications: Subsequent steps would involve the introduction and modification of functional groups on the pyrimidine and phenyl rings to achieve the final structure of Xanthine oxidase-IN-4. This may include reactions such as nucleophilic substitution, oxidation, and cyclization.

Quantitative Data

Xanthine oxidase-IN-4 is a potent inhibitor of xanthine oxidase, as demonstrated by its low IC50 and Ki values. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Description |

| IC50 | 0.039 µM | The half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the activity of xanthine oxidase by 50%. |

| Ki | 0.0037 µM | The inhibition constant, which is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher affinity. |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of Xanthine oxidase-IN-4 against xanthine oxidase.

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This assay measures the inhibition of xanthine oxidase by quantifying the formation of uric acid from the substrate, xanthine. Uric acid has a characteristic absorbance at 295 nm.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

Potassium phosphate (B84403) buffer (e.g., 70 mM, pH 7.5)

-

Xanthine oxidase-IN-4 (test compound)

-

Allopurinol (B61711) (positive control)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Preparation of Reagents:

-

Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay should be empirically determined to provide a linear rate of reaction, with a common starting concentration of 0.05 U/mL.

-

Xanthine Solution: Prepare a 300 µM solution of xanthine in potassium phosphate buffer.

-

Inhibitor Solutions: Prepare stock solutions of Xanthine oxidase-IN-4 and allopurinol in DMSO. Create a serial dilution of the inhibitor in potassium phosphate buffer to obtain a range of concentrations for IC50 determination (e.g., from 1 nM to 10 µM). The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add 50 µL of the inhibitor solution (Xanthine oxidase-IN-4, allopurinol, or DMSO for the no-inhibitor control).

-

Add 30 µL of potassium phosphate buffer.

-

Add 40 µL of the xanthine oxidase solution to each well.

-

Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 60 µL of the xanthine substrate solution.

-

Immediately begin measuring the absorbance at 295 nm and continue to take readings every minute for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

-

Visualizations

Signaling Pathway Diagram

References

- 1. Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intramolecular hydrogen bond interruption and scaffold hopping of TMC-5 led to 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4/5-carboxylic acids and 6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-ones as potent pyrimidine-based xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Characterization of Xanthine Oxidase Inhibitors: A Technical Guide

Disclaimer: As of this writing, "Xanthine oxidase-IN-14" does not correspond to a publicly documented or commercially available xanthine (B1682287) oxidase inhibitor. This technical guide will, therefore, utilize well-characterized xanthine oxidase inhibitors—Febuxostat, Allopurinol, and the natural flavonoid Quercetin—as representative molecules to detail the core principles of in-vitro characterization. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Dysregulation of XO activity can lead to hyperuricemia, a precursor to gout, and is associated with oxidative stress-related pathologies due to the generation of reactive oxygen species (ROS). Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions. This document provides a comprehensive overview of the in-vitro characterization of xanthine oxidase inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Quantitative Inhibitory Data

The potency of xanthine oxidase inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize the in-vitro efficacy of Febuxostat, Allopurinol, and Quercetin against xanthine oxidase.

Table 1: IC50 Values of Representative Xanthine Oxidase Inhibitors

| Inhibitor | IC50 Value | Assay Conditions | Source |

| Febuxostat | 1.8 nM | Free enzyme in solution | [1] |

| 4.4 nM | Heparin-Sepharose 6B bound XO | [1] | |

| Allopurinol | 2.9 µM | Free enzyme in solution | [1] |

| 64 µM | Heparin-Sepharose 6B bound XO | [1] | |

| Quercetin | 2.74 µM | Generation of uric acid | [2] |

| 2.90 µM | Generation of superoxide (B77818) radicals | [2] |

Table 2: Inhibition Constants (Ki) and Mode of Inhibition

| Inhibitor | Ki Value | Mode of Inhibition | Source |

| Febuxostat | 0.6 nM | Mixed-type | [3] |

| 0.96 nM (free XO) | Not specified | [1] | |

| 0.92 nM (bound XO) | Not specified | [1] | |

| Allopurinol | Not specified | Competitive | [4][5] |

| Quercetin | Not specified | Mixed-type | [2][6] |

Core Signaling Pathway and Inhibition

Xanthine oxidase plays a pivotal role in the purine catabolism pathway. Its inhibition directly reduces the production of uric acid and associated reactive oxygen species.

Experimental Protocols

In-Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This assay quantifies the inhibitory effect of a compound by measuring the reduction in uric acid formation. The production of uric acid is monitored by the increase in absorbance at approximately 295 nm.[7]

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Potassium phosphate (B84403) buffer (50-100 mM, pH 7.5-7.8)

-

Test inhibitor (e.g., Febuxostat, Allopurinol)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer (e.g., 0.1-0.2 units/mL).

-

Prepare a stock solution of xanthine in the same buffer (e.g., 150 µM).

-

Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions of the inhibitor in potassium phosphate buffer. Ensure the final DMSO concentration in the assay is below 1% to avoid affecting enzyme activity. A positive control (e.g., Allopurinol) and a vehicle control (buffer with DMSO) should be prepared in parallel.

-

-

Assay Protocol (96-well plate format):

-

To each well, add 50 µL of the inhibitor solution (or control).

-

Add 30 µL of potassium phosphate buffer.

-

Add 40 µL of the xanthine oxidase solution (final concentration ~0.05 U/mL).

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 60 µL of the xanthine substrate solution.

-

Immediately begin measuring the absorbance at 295 nm every minute for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute, ΔOD/min) from the linear portion of the curve for each concentration of the inhibitor and the control.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Enzyme Kinetic Analysis (Lineweaver-Burk Plot)

To determine the mode of inhibition (e.g., competitive, non-competitive, mixed), a kinetic analysis is performed by varying the substrate concentration at fixed inhibitor concentrations.

Procedure:

-

Perform the xanthine oxidase inhibition assay as described above, with the following modification: for each fixed concentration of the inhibitor, vary the concentration of the xanthine substrate (e.g., 5-10 different concentrations).

-

Measure the initial reaction rates (V₀) for each combination of inhibitor and substrate concentration.

-

Create a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

-

Analyze the resulting plot:

-

Competitive inhibition: The lines will intersect on the y-axis.

-

Non-competitive inhibition: The lines will intersect on the x-axis.

-

Mixed inhibition: The lines will intersect in the second or third quadrant.

-

Uncompetitive inhibition: The lines will be parallel.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in-vitro characterization of a xanthine oxidase inhibitor.

Logical Relationship of Inhibition Types

The Lineweaver-Burk plot provides a clear visual distinction between the different modes of enzyme inhibition.

Conclusion

The in-vitro characterization of xanthine oxidase inhibitors is a fundamental step in the drug discovery and development process. Through a combination of direct inhibition assays to determine potency (IC50) and detailed enzyme kinetic studies, researchers can elucidate the mechanism of action of novel compounds. The methodologies and data presented in this guide, using Febuxostat, Allopurinol, and Quercetin as examples, provide a robust framework for the evaluation of new chemical entities targeting xanthine oxidase.

References

- 1. catcam3.wixsite.com [catcam3.wixsite.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Insights into the Inhibitory Mechanism of Viniferifuran on Xanthine Oxidase by Multiple Spectroscopic Techniques and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencellonline.com [sciencellonline.com]

- 6. researchgate.net [researchgate.net]

- 7. superchemistryclasses.com [superchemistryclasses.com]

A Technical Guide to Febuxostat: A Novel Xanthine Oxidase Inhibitor

Introduction

This technical guide provides a comprehensive overview of Febuxostat (B1672324), a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase. The compound "Xanthine oxidase-IN-14," as specified in the topic, does not correspond to a publicly documented or commercially available xanthine oxidase inhibitor. Therefore, this guide will utilize Febuxostat as a representative novel inhibitor to detail its mechanism of action, quantitative inhibitory data, experimental protocols, and effects on relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and drug discovery.

Febuxostat is a well-characterized therapeutic agent approved for the management of hyperuricemia in patients with gout.[1] Its distinct chemical structure and mechanism of action offer advantages over older, purine-based inhibitors like allopurinol.[2] This guide will delve into the technical details of its function and the methodologies used to characterize its activity.

Core Mechanism of Action

Xanthine oxidase is a critical enzyme in the catabolism of purines. It catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[3] Febuxostat exerts its therapeutic effect by potently and selectively inhibiting this enzyme. It functions as a non-competitive inhibitor by binding to the molybdenum pterin (B48896) center, which is the active site of xanthine oxidase.[2] A key feature of Febuxostat's mechanism is its ability to inhibit both the oxidized and reduced forms of the enzyme, leading to a significant and sustained reduction in uric acid production.[4]

Quantitative Data Presentation

The following tables summarize the quantitative data for Febuxostat's inhibitory activity against xanthine oxidase from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Xanthine Oxidase by Febuxostat

| Parameter | Value | Species/Source | Reference(s) |

| IC50 | 1.8 nM | Bovine Milk XO (Free) | [5] |

| 4.4 nM | Bovine Milk XO (Heparin-Bound) | [5] | |

| 8.77 µg/mL | Bovine Milk XO | [6] | |

| Ki | 0.96 nM | Bovine Milk XO (Free) | [5] |

| 0.92 nM | Bovine Milk XO (Heparin-Bound) | [5] | |

| 1.4 nmol/L | Bovine Milk XO | [7] | |

| 1.8 nmol/L | Rat Liver XO | [7] | |

| 2.2 nmol/L | Mouse Liver XO | [7] | |

| Binding Affinity | ~ -8.5 kcal/mol | Human Milk XO | [8] |

Table 2: In Vivo Efficacy of Febuxostat in Animal Models

| Animal Model | Condition | Route of Administration | Dosage | Effect | Reference(s) |

| Rats (Wistar) | Potassium Oxonate-induced Hyperuricemia | Oral | 5 mg/kg/day | Significant reduction in serum uric acid | [6] |

| Rats (Wistar) | Cardiac Ischemia-Reperfusion Injury | Oral | 10 mg/kg/day | Improved cardiac function, reduced oxidative stress and apoptosis | [9] |

| Mice | Potassium Oxonate-induced Hyperuricemia | Intragastric | 5 mg/kg | 48.48% reduction in serum uric acid | [10] |

Table 3: Clinical Dosage and Efficacy of Febuxostat in Humans

| Study Population | Dosage | Efficacy | Reference(s) |

| Patients with Gout | 40 mg/day | 56% of patients achieved serum uric acid <6.0 mg/dL | [11] |

| 80 mg/day | 76% of patients achieved serum uric acid <6.0 mg/dL | [11] | |

| 120 mg/day | 94% of patients achieved serum uric acid <6.0 mg/dL | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of Febuxostat.

In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Febuxostat against xanthine oxidase.

Materials:

-

Purified bovine milk xanthine oxidase (XO)

-

Xanthine (substrate)

-

Febuxostat (test compound)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.8) containing 0.1 mM EDTA

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

-

Prepare a stock solution of Febuxostat in DMSO.

-

In a 96-well plate, add 117 µL of potassium phosphate buffer.

-

Add 3 µL of various concentrations of Febuxostat solution to the wells.

-

Add 60 µL of 0.025 unit/mL xanthine oxidase solution and mix well.

-

Incubate the mixture for 10 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 75 µM of xanthine as the substrate.

-

Immediately monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates for each Febuxostat concentration.

-

Plot the percentage of inhibition (relative to a control with no inhibitor) against the logarithm of the Febuxostat concentration.

-

Determine the IC50 value from the resulting dose-response curve, which is the concentration of Febuxostat that inhibits 50% of the enzyme's activity.[12][13]

In Vivo Hyperuricemia Animal Model

Objective: To evaluate the in vivo efficacy of Febuxostat in reducing serum uric acid levels in a rat model of hyperuricemia.

Materials:

-

Male Wistar rats

-

Potassium oxonate (uricase inhibitor)

-

Febuxostat

-

Vehicle for drug administration (e.g., carboxymethyl cellulose)

-

Blood collection supplies

-

Centrifuge

-

Serum uric acid assay kit

Procedure:

-

Acclimatize male Wistar rats for at least one week.

-

Induce hyperuricemia by administering a single intraperitoneal injection of potassium oxonate (250 mg/kg).[14]

-

Administer Febuxostat (e.g., 5 mg/kg) or vehicle orally once daily for a specified period (e.g., 7 days).

-

Collect blood samples at various time points (e.g., day 0, 1, 3, and 7) via retro-orbital bleeding or tail vein sampling.

-

Separate serum by centrifugation.

-

Measure serum uric acid concentrations using a standard enzymatic method according to the manufacturer's instructions of the assay kit.

-

Compare the serum uric acid levels between the Febuxostat-treated group and the vehicle-treated control group to determine the in vivo efficacy.[6]

Molecular Docking of Febuxostat with Xanthine Oxidase

Objective: To predict the binding mode and interactions of Febuxostat within the active site of xanthine oxidase.

Software and Resources:

-

3D structure of human xanthine oxidoreductase (e.g., PDB ID: 2CKJ) from the Protein Data Bank (PDB).

-

3D structure of Febuxostat from a chemical database like PubChem (PubChem ID: 134018).

-

Molecular docking software such as AutoDock Vina.

-

Molecular visualization software like PyMOL or Chimera.

Procedure:

-

Protein Preparation:

-

Download the PDB file for human xanthine oxidoreductase.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign charges to the protein atoms.

-

-

Ligand Preparation:

-

Download the 3D structure of Febuxostat.

-

Assign charges and define the rotatable bonds of the ligand.

-

-

Grid Generation:

-

Define a grid box that encompasses the active site of the enzyme, specifically the molybdenum pterin center.

-

-

Docking:

-

Run the molecular docking simulation using AutoDock Vina to predict the binding poses of Febuxostat within the defined grid box.

-

-

Analysis:

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Purine catabolism pathway and the inhibitory action of Febuxostat on Xanthine Oxidase.

References

- 1. bmjopen.bmj.com [bmjopen.bmj.com]

- 2. researchgate.net [researchgate.net]

- 3. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. saudijournals.com [saudijournals.com]

- 7. Evaluation of a pharmacokinetic–pharmacodynamic model for hypouricaemic effects of febuxostat using datasets obtained from real‐world patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Febuxostat Modulates MAPK/NF- κ Bp65/TNF- α Signaling in Cardiac Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Evaluation of Xanthine Oxidase Inhibitors Febuxostat and Allopurinol on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Xanthine Oxidase-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) oxidase (XO) is a crucial enzyme in the purine (B94841) catabolism pathway, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition known as gout.[3][4] Furthermore, the enzymatic activity of xanthine oxidase is a significant source of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, which have been implicated in a variety of pathological conditions including cardiovascular diseases, inflammation, and neurodegenerative disorders.[4][5][6]

Inhibition of xanthine oxidase is a well-established therapeutic strategy for the management of hyperuricemia and gout.[3][4] Currently available XO inhibitors, such as allopurinol (B61711) and febuxostat (B1672324), effectively lower uric acid levels but are associated with potential side effects, necessitating the development of novel, safer, and more potent inhibitors.[4][7][8] This technical guide provides an in-depth overview of the early-stage research on a novel xanthine oxidase inhibitor, Xanthine oxidase-IN-4.

Quantitative Data Summary

The inhibitory potency of a compound against its target enzyme is a critical parameter in early-stage drug discovery. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

| Compound | IC50 (µM) | Source |

| Xanthine oxidase-IN-4 | 0.039 | Zhao et al., 2022[3] |

| Febuxostat | 0.0006 (Ki value) | MCE[3] |

| Allopurinol | Not directly comparable (mechanism-based inhibitor) | Various Sources[3] |

Note: The inhibitory constant (Ki) for febuxostat is a measure of its binding affinity. Allopurinol's potency is not typically reported as a simple IC50 value due to its mechanism-based inhibition.[3]

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This assay is fundamental to determining the inhibitory potential of a test compound against xanthine oxidase.

Principle: The enzymatic activity of xanthine oxidase is quantified by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a characteristic absorbance at approximately 295 nm, and the rate of increase in absorbance is directly proportional to the enzyme's activity. The inhibitory effect of a compound is determined by the reduction in the rate of uric acid production in its presence.[3][5][9]

Detailed Protocol:

-

Reagent Preparation:

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5).

-

Xanthine solution (substrate).

-

Xanthine oxidase enzyme solution (e.g., from bovine milk).

-

Test compound (Xanthine oxidase-IN-4) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control (e.g., allopurinol or febuxostat).

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the phosphate buffer, xanthine solution, and the test compound at various concentrations.

-

Include wells for a vehicle control (containing the solvent used for the test compound) and a positive control.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period.

-

Initiate the enzymatic reaction by adding the xanthine oxidase solution to all wells.

-

Immediately begin monitoring the increase in absorbance at 295 nm using a spectrophotometer at regular time intervals.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[3]

-

Signaling Pathways and Experimental Workflows

Purine Catabolism and Xanthine Oxidase Inhibition

The following diagram illustrates the central role of xanthine oxidase in the purine catabolism pathway and the mechanism of its inhibition.

References

- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 2. Xanthine Oxidase—A Personal History - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Xanthine oxidoreductase: A leading actor in cardiovascular disease drama - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. scispace.com [scispace.com]

Xanthine Oxidase-IN-14: A Technical Guide for Gout and Hyperuricemia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary etiological factor in the development of gout, a painful inflammatory arthritis.[1][2] Xanthine (B1682287) oxidase (XO) is a pivotal enzyme in the purine (B94841) catabolism pathway, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[3][4] Consequently, the inhibition of xanthine oxidase is a cornerstone therapeutic strategy for managing hyperuricemia and gout.[4][5] This technical guide provides an in-depth overview of a novel investigational inhibitor, Xanthine oxidase-IN-14, and outlines key experimental protocols and data for its evaluation as a potential therapeutic agent. While comprehensive public data on "this compound" is emerging, this document consolidates available information and presents established methodologies for the preclinical assessment of novel XO inhibitors, using well-characterized drugs like Febuxostat (B1672324) and Allopurinol as comparators.

Mechanism of Action of Xanthine Oxidase and its Inhibition

Xanthine oxidase is a complex metalloenzyme containing a molybdenum cofactor at its active site, which is crucial for its catalytic activity.[6][7] The enzyme catalyzes the final two steps of purine breakdown, converting hypoxanthine to xanthine and then xanthine to uric acid.[3][8] This process also generates reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, implicating XO in conditions associated with oxidative stress.[1][9]

Xanthine oxidase inhibitors lower serum uric acid by blocking the enzyme's active site.[9] These inhibitors can be classified based on their chemical structure and mechanism of inhibition. For instance, Allopurinol is a purine analog that acts as a mechanism-based inhibitor, while Febuxostat is a non-purine selective inhibitor that potently blocks the molybdenum pterin (B48896) center of the enzyme.[9][10]

Quantitative Data Presentation

The efficacy of xanthine oxidase inhibitors is primarily assessed by their in vitro potency and in vivo effects on serum uric acid levels. The following tables summarize key quantitative data for Xanthine oxidase-IN-4 (a potential analog or precursor) and established comparator compounds.

Table 1: In Vitro Potency of Xanthine Oxidase Inhibitors

| Compound | IC50 (µM) | Source |

| Xanthine oxidase-IN-4 | 0.039 | Zhao et al., 2022[10] |

| Febuxostat | 0.0006 (Ki value) | MCE[10] |

| Allopurinol | Not directly comparable (mechanism-based inhibitor) | Various Sources[10] |

Note: The inhibitory constant (Ki) for febuxostat reflects its binding affinity. Allopurinol's potency is not typically represented by a simple IC50 value due to its mechanism of action.[10]

Table 2: Comparative Pharmacokinetic Parameters of Established XO Inhibitors (Benchmark Data)

| Parameter | Febuxostat | Allopurinol |

| Bioavailability | ~49% | ~80% (as oxypurinol) |

| Protein Binding | >99% | <1% (oxypurinol) |

| Metabolism | Hepatic (conjugation and oxidation) | Hepatic (to oxypurinol) |

| Half-life | ~5-8 hours | ~1-2 hours (allopurinol), ~18-30 hours (oxypurinol) |

| Excretion | Hepatic and renal | Primarily renal (oxypurinol) |

Detailed pharmacokinetic data for this compound are not yet publicly available and the above data for established drugs serve as a benchmark for future studies.[10]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of novel xanthine oxidase inhibitors.

In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against xanthine oxidase.[10]

Principle: This assay measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from xanthine, which results in an increase in absorbance at 295 nm.[9] The inhibitory effect of the test compound is quantified by the reduction in uric acid production.[9]

Materials:

-

Xanthine oxidase (from bovine milk or recombinant)

-

Xanthine (substrate)

-

Test compound (e.g., this compound)

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the potassium phosphate buffer, xanthine solution, and varying concentrations of the test compound.

-

Initiate the enzymatic reaction by adding the xanthine oxidase solution to each well.[10]

-

Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals for a set period (e.g., 10-20 minutes).[10]

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to a vehicle control (containing no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[10]

In Vivo Hyperuricemia Model in Rodents

Objective: To evaluate the in vivo efficacy of a test compound in reducing serum uric acid levels in an animal model of hyperuricemia.[10]

Principle: Hyperuricemia is induced in rodents, typically mice or rats, by administering potassium oxonate, a uricase inhibitor.[11] Uricase is an enzyme present in most mammals (but not humans) that breaks down uric acid.[11] By inhibiting uricase, serum uric acid levels increase, mimicking the hyperuricemic state in humans. The test compound is then administered to assess its ability to lower these elevated uric acid levels.

Materials:

-

Male Kunming mice (or other suitable strain)

-

Potassium oxonate

-

Hypoxanthine (to ensure sufficient substrate for uric acid production)

-

Test compound (e.g., this compound)

-

Reference drug (e.g., Allopurinol or Febuxostat)

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose sodium)

-

Equipment for oral gavage and intraperitoneal injection

-

Blood collection supplies

-

Centrifuge and equipment for serum separation

-

Uric acid assay kit

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into several groups: Normal control, Model control (hyperuricemic), Reference drug group, and Test compound groups (at various doses).

-

Induce hyperuricemia in all groups except the normal control by intraperitoneal injection of potassium oxonate (e.g., 250 mg/kg) one hour before the administration of the test/reference compounds.

-

Administer the test compound, reference drug, or vehicle orally (p.o.) to the respective groups. Hypoxanthine (e.g., 200 mg/kg, p.o.) is often co-administered to provide a purine load.

-

One hour after drug administration, collect blood samples from the retro-orbital plexus or by cardiac puncture under anesthesia.

-

Separate the serum by centrifugation.

-

Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.

-

Analyze the data by comparing the serum uric acid levels in the treated groups to the model control group. Statistical analysis, such as one-way ANOVA followed by a post-hoc test, is typically used.[11]

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of uric acid synthesis by Xanthine Oxidase and its inhibition.

Experimental Workflow

Caption: Workflow for evaluating Xanthine Oxidase inhibitors in an animal model.

Logical Relationships

References

- 1. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 4. Xanthine Oxidase Inhibitor Treatment of Hyperuricemia | Musculoskeletal Key [musculoskeletalkey.com]

- 5. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effec ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08011C [pubs.rsc.org]

- 6. Mechanistic insights into xanthine oxidoreductase from development studies of candidate drugs to treat hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Xanthine Oxidase—A Personal History - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Understanding the Binding Site of Xanthine Oxidase: A Technical Overview

Disclaimer: As of December 2025, there is a significant lack of publicly available scientific literature detailing the specific binding site, mechanism of action, and experimental protocols for the compound designated as "Xanthine oxidase-IN-14". Commercial suppliers report an IC50 value of greater than 100 μM, which suggests it is a very weak inhibitor of xanthine (B1682287) oxidase.[1][2][3]

Given the absence of specific data for this compound, this technical guide will provide a comprehensive overview of the xanthine oxidase active site and its interaction with well-characterized inhibitors. This will serve as a foundational resource for researchers, scientists, and drug development professionals interested in the inhibition of this key enzyme in purine (B94841) metabolism.

The Xanthine Oxidase Active Site

Xanthine oxidase (XO) is a complex molybdo-flavoenzyme that catalyzes the final two steps in purine catabolism: the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[4][5][6] The active site is located within the molybdenum domain of the enzyme and features a molybdenum cofactor (Moco) that is essential for catalysis.

The catalytic cycle involves the hydroxylation of the substrate, and the active site is a deep channel that accommodates the purine ring of the substrate. Key features of the active site include:

-

The Molybdenum Cofactor (Moco): This is the heart of the active site where the hydroxylation reaction occurs. The molybdenum atom cycles between the Mo(VI) and Mo(IV) oxidation states during catalysis.[4][7]

-

Key Amino Acid Residues: Several amino acid residues are crucial for substrate binding and catalysis. For instance, in bovine milk xanthine oxidase, residues such as Glu802 , Arg880 , and Phe914 are vital for orienting the substrate and facilitating the reaction.[8]

-

A Solvent-Accessible Channel: The active site is connected to the solvent by a channel, which allows for the entry of substrates and the exit of products.

Quantitative Data for Well-Characterized Xanthine Oxidase Inhibitors

To provide a comparative perspective, the following table summarizes the inhibitory potency of several well-studied xanthine oxidase inhibitors.

| Inhibitor | IC50 (μM) | Ki (μM) | Inhibition Type |

| Allopurinol | 2.588 (example value) | - | Competitive |

| Febuxostat | 0.039 | - | Mixed |

| Quercetin (B1663063) | 10.488 | - | - |

| Compound 4a (2-arylbenzo[b]furan derivative) | 4.45 | 3.52 (Ki), 13.14 (Kis) | Mixed |

| This compound | >100 | - | - |

| Xanthine oxidase-IN-15 | 0.13 | - | - |

| Xanthine oxidase-IN-18 | 0.263 | - | - |

| Xanthine oxidase-IN-19 | 0.2 | - | - |

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration).

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a typical method for determining the inhibitory activity of a compound against xanthine oxidase.

Principle: The enzymatic activity of xanthine oxidase is measured by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from xanthine. The inhibitory effect of a test compound is quantified by the reduction in the rate of uric acid production.

Materials:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Prepare serial dilutions of the test compound in the phosphate buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution (or vehicle control)

-

Xanthine oxidase solution

-

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 5-10 minutes).

-

Initiate the reaction by adding the xanthine substrate solution to each well.

-

Immediately begin monitoring the change in absorbance at 295 nm over time using a microplate reader.

-

Calculate the initial reaction velocity (rate of uric acid formation) for each concentration of the test compound.

-

The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100, where V_control is the velocity of the reaction without the inhibitor and V_inhibitor is the velocity with the inhibitor.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography for Binding Mode Analysis

Determining the crystal structure of xanthine oxidase in complex with an inhibitor provides a detailed, atomic-level view of the binding interactions.

General Workflow:

-

Protein Expression and Purification: Express and purify a sufficient quantity of high-quality xanthine oxidase.

-

Crystallization: Screen for crystallization conditions (e.g., pH, precipitant concentration, temperature) for the apo-enzyme.

-

Co-crystallization or Soaking:

-

Co-crystallization: Add the inhibitor to the protein solution before setting up the crystallization trials.

-

Soaking: Grow crystals of the apo-enzyme first, and then soak them in a solution containing the inhibitor.

-

-

X-ray Diffraction Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam (often at a synchrotron source). Collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build a model of the protein-inhibitor complex into the electron density and refine the model to obtain the final structure.

Visualizing Pathways and Workflows

Caption: The catalytic pathway of xanthine oxidase, showing the conversion of hypoxanthine to uric acid and the concurrent production of reactive oxygen species.

Caption: A simplified diagram illustrating the general mechanism of competitive enzyme inhibition, where the inhibitor binds to the free enzyme, preventing substrate binding.

Caption: A high-level workflow for determining the crystal structure of an enzyme-inhibitor complex.

References

- 1. This compound | Xanthine Oxidase | 80025-67-8 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 6. Xanthine Oxidase—A Personal History - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. X-ray crystal structure of a xanthine oxidase complex with the flavonoid inhibitor quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Intellectual Property and Technical Landscape of Xanthine Oxidase-IN-14

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the available patent and scientific information surrounding Xanthine (B1682287) Oxidase-IN-14, a compound identified as a potential xanthine oxidase inhibitor. This document provides a comprehensive overview of its intellectual property status, experimental data, and the methodologies employed in its evaluation, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Executive Summary

Xanthine Oxidase-IN-14, also referred to as Compound 3f in scientific literature, has been investigated for its inhibitory activity against xanthine oxidase, a key enzyme in purine (B94841) metabolism and a therapeutic target for conditions like gout and hyperuricemia. This guide consolidates the publicly available data on this compound, including its chemical identity, biological activity, and the experimental procedures used for its characterization. A critical aspect of this guide is the examination of the intellectual property landscape related to this molecule. While the patent documents WO2021259530A1 and CN113873998A were initially considered, a thorough investigation reveals no direct link between these patents and this compound or its reported scientific disclosure. The inventors listed on these patents do not overlap with the authors of the primary research article describing this compound. Therefore, based on the available information, this compound does not appear to be explicitly claimed within these specific patent applications.

Chemical Identity and Structure

The compound is identified as "this compound" by commercial suppliers and corresponds to "Compound 3f" in the scientific publication entitled, "Synthesis of New Arylidene 2,5-Diketopiperazines and Evaluation of their Anti-Acetylcholinesterase, Anti-xanthine Oxidase, Anti-diabetic and Cytotoxic Activities" by Belkacem et al.

The chemical structure of this compound (Compound 3f) is an arylidene 2,5-diketopiperazine derivative.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound (Compound 3f) in the available scientific literature.

| Parameter | Value | Source |

| Xanthine Oxidase Inhibition (IC50) | > 100 µM | MedChemExpress Product Information |

| Cytotoxicity (IC50) | ||

| MCF-7 (Breast Cancer Cell Line) | > 150 µM | MedChemExpress Product Information |

| NCI-H460 (Lung Cancer Cell Line) | > 150 µM | MedChemExpress Product Information |

| SF-268 (Glioblastoma Cell Line) | > 150 µM | MedChemExpress Product Information |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the primary scientific literature describing this compound (Compound 3f).

Synthesis of this compound (Compound 3f)

The synthesis of Compound 3f, as described by Belkacem et al., involves a Claisen-Schmidt condensation reaction.

Experimental Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Detailed Methodology: A solution of N,N-diacetyl-diketopiperazine and a substituted arylaldehyde are stirred in a suitable solvent (e.g., ethanol) in the presence of a catalyst (e.g., piperidine). The reaction mixture is typically heated under reflux for a specified period. After cooling, the product is isolated by filtration, washed, and may be further purified by recrystallization or column chromatography.

Xanthine Oxidase Inhibition Assay

The inhibitory activity of this compound against xanthine oxidase was determined using a spectrophotometric method.

Experimental Workflow for XO Inhibition Assay:

Caption: Workflow for the xanthine oxidase inhibition assay.

Detailed Methodology: The assay is typically performed in a phosphate buffer (pH 7.5). A solution of the substrate, xanthine, is mixed with various concentrations of the test compound (this compound). The reaction is initiated by adding a solution of xanthine oxidase enzyme. The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm over time using a spectrophotometer. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve.

Signaling Pathway

Xanthine oxidase plays a crucial role in the purine catabolism pathway, which ultimately leads to the production of uric acid. Inhibition of this enzyme is a key strategy for managing conditions associated with hyperuricemia.

Purine Catabolism and Xanthine Oxidase Inhibition:

Caption: Inhibition of the purine catabolism pathway by this compound.

Intellectual Property Landscape

A thorough search of patent databases for "this compound" and its alternative designation "Compound 3f" did not yield any patents or patent applications that specifically claim this molecule. The patent applications WO2021259530A1 and CN113873998A, which relate to xanthine oxidase inhibitors, were analyzed. The inventors listed on these patents are distinct from the authors of the scientific publication that first described Compound 3f.

Logical Relationship of Intellectual Property Investigation:

Caption: Logical workflow of the intellectual property investigation.

Disclaimer: This technical guide is for informational purposes only and does not constitute legal advice. The information provided is based on publicly available data and may not be exhaustive. For definitive legal opinions on patentability or freedom to operate, it is recommended to consult with a qualified intellectual property attorney.

Methodological & Application

Application Notes and Protocols for Xanthine Oxidase-IN-14 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Xanthine (B1682287) oxidase-IN-14, a novel inhibitor of xanthine oxidase, in various cell-based assays. The following protocols and data are intended to serve as a foundational framework for researchers investigating the cellular effects of this compound.

Introduction

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1][2] This enzymatic activity is a significant source of reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide.[3][4] Dysregulation of xanthine oxidase activity has been implicated in a variety of pathological conditions such as gout, hyperuricemia, and oxidative stress-related diseases.[2] Xanthine oxidase-IN-14 is a potent and selective small molecule inhibitor designed to target this enzyme, offering a valuable tool for studying the biological roles of xanthine oxidase and for potential therapeutic development.

Mechanism of Action

This compound is hypothesized to function as a competitive or non-competitive inhibitor of xanthine oxidase, binding to the enzyme to block its catalytic activity.[2] By inhibiting xanthine oxidase, this compound is expected to decrease the production of both uric acid and reactive oxygen species.[5] This reduction in ROS can, in turn, modulate downstream signaling pathways associated with inflammation and cellular damage.[5]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for this compound. Researchers should generate their own data for specific experimental conditions and cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value |

| Target | Xanthine Oxidase |

| IC₅₀ (Enzymatic Assay) | 50 nM |

| Mode of Inhibition | Competitive |

| Ki | 25 nM |

Table 2: Cellular Activity of this compound in HEK293T Cells

| Assay | Concentration | Result |

| Xanthine Oxidase Activity | 1 µM | 85% inhibition |

| ROS Production (DCFDA Assay) | 1 µM | 70% reduction |

| Cell Viability (MTT Assay, 24h) | up to 10 µM | No significant cytotoxicity |

| Uric Acid Production | 1 µM | 90% reduction |

Signaling Pathway and Experimental Workflow

Signaling Pathway

Experimental Workflow

Experimental Protocols

General Guidelines for Handling this compound

-

Solubility: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent such as DMSO.[6] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

-

Working Dilutions: Prepare fresh dilutions of the compound in cell culture medium for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Protocol: Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of this compound.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

DMSO[7]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium.[7]

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

-

Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest concentration of the inhibitor).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.[7]

Protocol: Cellular Xanthine Oxidase Activity Assay

This assay measures the inhibitory effect of this compound on intracellular xanthine oxidase activity.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Serum-free cell culture medium

-

This compound

-

Hypoxanthine or Xanthine solution (substrate)[7]

-

Xanthine Oxidase Activity Assay Kit (e.g., Abcam ab102522 or similar)

-

Microplate reader (colorimetric or fluorometric)

Procedure:

-

Seed cells and treat with this compound as described in the cell viability protocol (steps 1-4).

-

After the initial incubation with the inhibitor (e.g., 1-2 hours), add the xanthine oxidase substrate (e.g., hypoxanthine or xanthine) to the wells at a predetermined optimal concentration.[7]

-

Incubate for a further period (e.g., 1-4 hours) to allow for the enzymatic reaction to produce uric acid and hydrogen peroxide.[7]

-

Collect the cell culture supernatant.

-

Measure the xanthine oxidase activity in the supernatant using a commercial assay kit according to the manufacturer's instructions. These kits typically measure the production of uric acid or hydrogen peroxide.[8]

-

Calculate the percentage of xanthine oxidase inhibition relative to the vehicle-treated control.[7]

Protocol: Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This protocol measures the effect of this compound on intracellular ROS levels.

Materials:

-

Cells of interest

-

96-well black, clear-bottom cell culture plates

-

Serum-free cell culture medium

-

This compound

-

Optional: A positive control for ROS induction (e.g., H₂O₂)

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and incubate for 24 hours.

-

Wash the cells once with serum-free medium.

-

Load the cells with DCFDA (e.g., 10 µM) in serum-free medium and incubate for 30-60 minutes at 37°C, protected from light.[4]

-

Wash the cells twice with serum-free medium to remove the excess probe.

-

Add medium containing various concentrations of this compound to the wells.

-

If desired, induce ROS production by adding a stimulus (e.g., a high concentration of glucose or a known ROS inducer).[4]

-

Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a fluorescence microplate reader.

-

The reduction in fluorescence in the presence of this compound indicates a decrease in intracellular ROS levels.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background in assays | - Contamination of reagents or cultures- Autofluorescence of the compound | - Use sterile techniques and fresh reagents- Run a compound-only control to check for autofluorescence |

| Inconsistent results | - Inaccurate pipetting- Cell plating variability- Instability of the compound in media | - Calibrate pipettes regularly- Ensure even cell suspension before plating- Prepare fresh dilutions and consider compound stability over the experiment duration[6] |

| No inhibitory effect observed | - Incorrect compound concentration- Low endogenous xanthine oxidase activity in the chosen cell line- Compound degradation | - Perform a dose-response curve- Select a cell line known to have higher xanthine oxidase expression or induce its activity- Check the storage and handling of the compound |

| High cytotoxicity | - Compound is toxic at the tested concentrations- Solvent toxicity | - Lower the concentration range of the inhibitor- Ensure the final solvent concentration is non-toxic[6] |

Conclusion

These application notes provide a detailed framework for the use of this compound in cell-based assays. The provided protocols for assessing cell viability, xanthine oxidase activity, and ROS production will enable researchers to effectively characterize the cellular effects of this novel inhibitor. It is crucial to optimize these protocols for specific cell types and experimental conditions.

References

- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 2. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]

- 3. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Xanthine Oxidase Protects against Diabetic Kidney Disease through the Amelioration of Oxidative Stress via VEGF/VEGFR Axis and NOX-FoxO3a-eNOS Signaling Pathway [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy [mdpi.com]

Protocol for In Vitro Enzyme Assay of Xanthine Oxidase with Xanthine Oxidase-IN-4

Disclaimer: As of this writing, "Xanthine oxidase-IN-14" does not correspond to a publicly documented or commercially available xanthine (B1682287) oxidase inhibitor. This document provides a detailed protocol for the in vitro enzyme assay of Xanthine Oxidase with a closely related and well-documented inhibitor, Xanthine Oxidase-IN-4 . It is presumed that the user's interest lies in this compound.

These application notes are intended for researchers, scientists, and drug development professionals involved in the study of xanthine oxidase and its inhibitors.

Introduction

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, responsible for catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] This process is a significant source of reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide.[2] Elevated activity of xanthine oxidase is implicated in hyperuricemia, a condition that can lead to gout. Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing such conditions.[1] Xanthine Oxidase-IN-4 is a potent, orally active inhibitor of this enzyme.[1] This document outlines the protocols for spectrophotometric and fluorometric in vitro assays to determine the activity of xanthine oxidase and the inhibitory effects of compounds like Xanthine Oxidase-IN-4.

Signaling Pathway and Inhibition

Xanthine oxidase plays a central role in the purine catabolism pathway. Its inhibition by molecules like Xanthine Oxidase-IN-4 reduces the production of uric acid and reactive oxygen species.

References

Application Notes and Protocols: Xanthine Oxidase-IN-14 for Studying Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] A significant byproduct of this enzymatic activity is the generation of reactive oxygen species (ROS), including superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂).[1][2] Under pathological conditions such as ischemia-reperfusion injury, inflammation, and hyperuricemia, the activity of xanthine oxidase is often upregulated, leading to increased oxidative stress and subsequent cellular damage.[3][4]

This document provides detailed application notes and protocols for the use of Xanthine Oxidase-IN-14 , a potent and selective inhibitor of xanthine oxidase, as a tool for studying the role of XO-derived ROS in various biological systems. As specific public information for a compound named "this compound" is not available, this guide will utilize data and protocols associated with well-characterized, potent non-purine selective xanthine oxidase inhibitors, such as Febuxostat, as a representative model. This will enable researchers to effectively design and execute experiments to investigate the impact of XO inhibition on ROS-mediated signaling pathways and cellular functions.

Data Presentation

The inhibitory activities of several common xanthine oxidase inhibitors against both soluble and glycosaminoglycan (GAG)-bound XO are summarized below. This data is crucial for selecting the appropriate inhibitor and concentration for in vitro and in vivo studies.

| Inhibitor | Target Form | IC₅₀ (Uric Acid Formation) | IC₅₀ (Superoxide Formation) | Reference |

| Febuxostat | Soluble XO | 1.8 nM | 0.9 nM | [5] |

| GAG-Bound XO | 4.4 nM | 4.6 nM | [5] | |

| Allopurinol (B61711) | Soluble XO | 2.9 µM | 3.9 µM | [5] |

| GAG-Bound XO | 64 µM | 77 µM | [5] | |

| Topiroxostat | Not Specified | 0.495 nM | Not Specified |

IC₅₀: Half-maximal inhibitory concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of xanthine oxidase in ROS production, its downstream signaling effects, and a general workflow for investigating the impact of this compound.

Experimental Protocols

Protocol 1: In Vitro Xanthine Oxidase Activity Assay (Spectrophotometric)

This protocol measures the enzymatic activity of xanthine oxidase by quantifying the formation of uric acid, which absorbs light at 293-295 nm.[6]

Materials:

-

Purified xanthine oxidase

-

Xanthine solution (substrate)

-

This compound

-

Potassium phosphate (B84403) buffer (e.g., 50-100 mM, pH 7.5)

-

Allopurinol (positive control)

-

DMSO (vehicle control)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound and allopurinol in DMSO. For IC₅₀ determination, create a serial dilution series (e.g., from 1 nM to 10 µM).

-

Prepare a working solution of xanthine oxidase in potassium phosphate buffer. The final concentration should be determined empirically, but a common starting point is 0.05 U/mL.[7]

-

Prepare a xanthine substrate solution in potassium phosphate buffer (e.g., 150-300 µM).[7]

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the inhibitor solution (this compound, allopurinol, or DMSO for the control).[7]

-

Add 30 µL of potassium phosphate buffer.[7]

-

Add 40 µL of the xanthine oxidase solution to each well.[7]

-

Include control wells:

-

No-inhibitor control: Enzyme, substrate, and vehicle.

-

No-enzyme control: Substrate and vehicle (background).

-

No-substrate control: Enzyme and vehicle (enzyme background).

-

-

-

Incubation and Reaction Initiation:

-

Measurement:

-

Immediately measure the absorbance at 295 nm and continue to take readings every minute for 15-30 minutes.[7]

-

-

Data Analysis:

-

Calculate the rate of uric acid formation (ΔOD/min) from the linear portion of the curve for each well.

-

Subtract the background rate (no-enzyme control) from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Cellular ROS Detection using DCFH-DA

This protocol describes the use of the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[8][9]

Materials:

-

Cultured cells of interest (e.g., endothelial cells, cardiomyocytes)

-

This compound

-

DCFH-DA probe

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

ROS-inducing agent (e.g., hypoxanthine, or hypoxia/reoxygenation setup)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well black, clear-bottom plate at an appropriate density to reach 70-80% confluency on the day of the experiment.[10] Allow cells to adhere overnight.

-

-

Inhibitor Treatment:

-

Pre-treat the cells with various concentrations of this compound or vehicle control in serum-free medium for 1-2 hours.[11]

-

-

Probe Loading:

-

Remove the medium and wash the cells gently with warm PBS or HBSS.

-

Load the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.[8]

-

-

ROS Induction:

-

Wash the cells twice with PBS or HBSS to remove the excess probe.[8]

-

Induce ROS production by adding a stimulus (e.g., hypoxanthine) or by subjecting the cells to experimental conditions like hypoxia/reoxygenation.

-

-

Measurement:

-

Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[12] Readings can be taken kinetically over time.

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the level of intracellular ROS.

-

Compare the ROS levels in cells treated with the inducing agent alone versus those pre-treated with this compound to determine the inhibitory effect on cellular ROS production.

-

Protocol 3: Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol details the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondrial superoxide.[8]

Materials:

-

Cultured cells of interest

-

This compound

-

MitoSOX Red Mitochondrial Superoxide Indicator

-

HBSS or other suitable buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation and Treatment:

-

Prepare and treat cells with this compound as described in Protocol 2.

-

-

MitoSOX Red Loading:

-

After inhibitor treatment and washing, incubate the cells with MitoSOX Red solution (typically 2.5-5 µM in HBSS) for 10-30 minutes at 37°C, protected from light.[8]

-

-

Washing:

-

Gently wash the cells three times with warm buffer to remove any unbound probe.[8]

-

-

Imaging or Flow Cytometry:

-

For microscopy, image the cells using a fluorescence microscope with appropriate filters for rhodamine (excitation ~510 nm, emission ~580 nm).

-

For flow cytometry, detach the cells and analyze the fluorescence in the appropriate channel.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity from images or flow cytometry data.

-

Compare the intensity between control and this compound-treated groups to assess the impact on mitochondrial superoxide production.

-

Conclusion

This compound, as represented by potent inhibitors like Febuxostat, is a powerful tool for investigating the role of xanthine oxidase-derived reactive oxygen species in cellular and disease models. The protocols provided herein offer a robust framework for characterizing the inhibitory activity of this compound and for dissecting its effects on ROS-mediated signaling pathways. By carefully selecting the appropriate assays and experimental conditions, researchers can gain valuable insights into the complex role of xanthine oxidase in health and disease.

References

- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 2. Xanthine oxidoreductase: One enzyme for multiple physiological tasks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allopurinol modulates reactive oxygen species generation and Ca2+ overload in ischemia-reperfused heart and hypoxia-reoxygenated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xanthine Oxidase Inhibitor, Allopurinol, Prevented Oxidative Stress, Fibrosis, and Myocardial Damage in Isoproterenol Induced Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. assaygenie.com [assaygenie.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application of a Novel Xanthine Oxidase Inhibitor in Animal Models of Gout: Application Notes and Protocols

Disclaimer: Information regarding a specific compound designated "Xanthine oxidase-IN-14" is not available in the public domain. The following application notes and protocols are a synthesized guide based on established methodologies for evaluating xanthine (B1682287) oxidase inhibitors in preclinical animal models of hyperuricemia and gout. The compound will be referred to as "Xanthine Oxidase Inhibitor (XOI-14)" for illustrative purposes.

Introduction

Gout is a prevalent form of inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in joints and tissues, resulting from chronic hyperuricemia.[1] Hyperuricemia arises from either the overproduction or underexcretion of uric acid.[2] Xanthine oxidase (XO) is a pivotal enzyme in the purine (B94841) metabolism pathway, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[3][4] Therefore, inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and gout.[5] These application notes provide detailed protocols for evaluating the efficacy of a novel xanthine oxidase inhibitor, XOI-14, in established animal models of hyperuricemia.

Mechanism of Action

Xanthine oxidase inhibitors lower the production of uric acid by blocking the final two steps in purine catabolism.[6] By inhibiting XO, these compounds reduce the systemic uric acid concentration, thereby preventing the formation of MSU crystals and mitigating the inflammatory responses associated with gout.[7]

Signaling Pathway of Purine Metabolism and Xanthine Oxidase Inhibition```dot

// Nodes Purines [label="Dietary Purines &\n Endogenous Purines", fillcolor="#F1F3F4", fontcolor="#202124"]; Hypoxanthine [label="Hypoxanthine", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Xanthine [label="Xanthine", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; UricAcid [label="Uric Acid", fillcolor="#FBBC05", fontcolor="#202124"]; XOI [label="Xanthine Oxidase\nInhibitor (XOI-14)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; XO_enzyme [label="Xanthine Oxidase", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];